Product packaging for BRD2492(Cat. No.:CAS No. 1821669-43-5)

BRD2492

Cat. No.: B606344
CAS No.: 1821669-43-5
M. Wt: 346.39
InChI Key: BBHURYMVPMFILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Chromatin Dynamics and Gene Expression Regulation

The human genome, comprising approximately two meters of DNA, must be meticulously packaged to fit within the microscopic confines of the cell nucleus. news-medical.net This is achieved by wrapping DNA around proteins called histones, forming a structure known as chromatin. news-medical.net The fundamental unit of chromatin is the nucleosome, which consists of about 147 base pairs of DNA coiled around a core of eight histone proteins. pressbooks.pub This "beads-on-a-string" structure is further compacted into higher-order chromatin fibers. pressbooks.pub

The structure of chromatin is not static; it is a dynamic entity that can be modified to regulate gene expression. pressbooks.pubnih.govnih.gov The accessibility of DNA to the transcriptional machinery is a key determinant of whether a gene is expressed. pressbooks.pub Tightly packed chromatin, called heterochromatin, is generally associated with transcriptionally silent genes, while more loosely packed euchromatin allows for active gene transcription. pressbooks.pub The transition between these states is influenced by various factors, including chromatin remodeling complexes and post-translational modifications of histone proteins. news-medical.netpressbooks.pub These modifications, which include acetylation, methylation, and phosphorylation, can alter the charge of the histones and their interaction with DNA, thereby influencing chromatin condensation and the recruitment of other regulatory proteins. news-medical.net

Functional Classification and Isoforms of Mammalian Histone Deacetylases

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. pnas.orgekb.eg This action generally leads to a more compact chromatin structure and transcriptional repression. pnas.org Mammalian HDACs are categorized into four main classes based on their homology to yeast proteins. nih.govresearchgate.net

Class I HDACs include HDAC1, HDAC2, HDAC3, and HDAC8. nih.govmdpi.com They are primarily located in the nucleus and are ubiquitously expressed. mdpi.comnih.gov These HDACs are crucial for cell proliferation and survival. nih.gov

Class II HDACs are further divided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6, HDAC10). mdpi.com They can shuttle between the nucleus and the cytoplasm and exhibit more tissue-specific expression patterns. nih.govnih.gov Class IIa HDACs are mainly involved in cell differentiation and development. nih.gov

Class III HDACs , also known as sirtuins (SIRT1-7), are distinct in that their activity is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comnih.gov

Class IV contains only one member, HDAC11. researchgate.netnih.gov

This classification highlights the diverse roles that different HDAC isoforms play in cellular processes.

Table 1: Classification of Mammalian Histone Deacetylases

Class Members Cellular Location Key Functions
I HDAC1, HDAC2, HDAC3, HDAC8 Primarily Nucleus Cell proliferation, survival
IIa HDAC4, HDAC5, HDAC7, HDAC9 Nucleus and Cytoplasm Cell differentiation, development
IIb HDAC6, HDAC10 Nucleus and Cytoplasm Various, including protein quality control (HDAC6)
III (Sirtuins) SIRT1-7 Nucleus, Cytoplasm, Mitochondria NAD+-dependent deacetylation, metabolism
IV HDAC11 - -

Rationale for Selective Histone Deacetylase Inhibition in Biological Research

The discovery that HDACs are often dysregulated in disease has spurred the development of HDAC inhibitors (HDACis). pnas.org Early HDACis were "pan-inhibitors," meaning they targeted multiple HDAC isoforms. While some have shown clinical efficacy, particularly in certain cancers, their lack of specificity can lead to off-target effects. pnas.orgekb.eg

This has led to a growing interest in the development of isoform-selective HDAC inhibitors. pnas.orgmdpi.com The rationale behind this approach is that by targeting specific HDACs known to be involved in a particular disease, it may be possible to achieve greater therapeutic efficacy while minimizing side effects. pnas.orgnih.gov For example, research suggests that HDAC1 and HDAC2 are essential for the survival of tumor cells, indicating that inhibitors specifically targeting these two isoforms could be effective anticancer agents. pnas.org Similarly, selective inhibition of HDAC3 is being explored for its potential in treating inflammatory and neurodegenerative diseases. mdpi.comfrontiersin.org

The compound BRD2492 has emerged from this pursuit of selectivity. It is a potent and selective inhibitor of HDAC1 and HDAC2. szabo-scandic.comresearchgate.netmedchemexpress.com Specifically, this compound demonstrates over 100-fold selectivity for HDAC1/2 compared to HDAC3 and HDAC6. szabo-scandic.commedchemexpress.comnih.gov This selectivity allows researchers to probe the specific functions of HDAC1 and HDAC2 in various biological and pathological processes, such as cancer cell growth. medchemexpress.comaacrjournals.orgresearchgate.net The use of such selective inhibitors is crucial for dissecting the complex roles of individual HDAC isoforms and for developing more targeted and effective therapeutic strategies. nih.gov

Properties

CAS No.

1821669-43-5

Molecular Formula

C20H18N4O2

Molecular Weight

346.39

IUPAC Name

4-Acetylamino-N-(2-amino-5-pyridin-4-yl-phenyl)-benzamide

InChI

InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26)

InChI Key

BBHURYMVPMFILR-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C2=CC=NC=C2)=CC=C1N)C3=CC=C(NC(C)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD2492

Origin of Product

United States

Molecular Profile and Specificity of Brd2492

BRD2492 as a Class I Histone Deacetylase Inhibitor

Histone deacetylases are categorized into four classes: Class I (HDAC1, 2, 3, and 8), Class IIa (HDAC4, 5, 7, and 9), Class IIb (HDAC6 and 10), and Class IV (HDAC11). nih.gov this compound is characterized as a potent and selective inhibitor of Class I HDACs, specifically demonstrating strong inhibitory activity against HDAC1 and HDAC2. medchemexpress.commedkoo.comclinisciences.com This selective targeting of Class I isoforms distinguishes it from pan-HDAC inhibitors that affect multiple HDAC classes. nih.gov

Isoform Selectivity Profile of this compound: Focus on HDAC1 and HDAC2 Inhibition

This compound exhibits a distinct selectivity profile within the HDAC family, with a primary focus on inhibiting HDAC1 and HDAC2. medchemexpress.comclinisciences.com This selectivity is a key characteristic that influences its biological effects.

Quantitative Inhibition Constants (IC50) for HDAC1 and HDAC2

Quantitative studies have determined the half-maximal inhibitory concentrations (IC50) of this compound for HDAC1 and HDAC2. This compound demonstrates potent inhibition of both isoforms, with reported IC50 values in the nanomolar range. Specifically, IC50 values of 13.2 nM for HDAC1 and 77.2 nM for HDAC2 have been reported. medchemexpress.commedkoo.comclinisciences.commedchemexpress.commedchemexpress.com These values indicate that this compound is more potent against HDAC1 than HDAC2.

Comparative Selectivity Against Other Class I HDAC Isoforms (e.g., HDAC3, HDAC8)

A crucial aspect of this compound's profile is its selectivity against other Class I HDAC isoforms, particularly HDAC3 and HDAC8. Research indicates that this compound exhibits significantly lower potency against HDAC3 compared to HDAC1 and HDAC2. It has been reported to have over 100-fold selectivity for HDAC1/2 over HDAC3. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com One study reported an IC50 value for HDAC3 of 8908 nM. nih.govclinisciences.com While specific quantitative data for HDAC8 inhibition by this compound is less consistently highlighted in the provided sources, the emphasis on its high selectivity for HDAC1 and HDAC2 over other Class I isoforms like HDAC3 suggests a favorable profile in this regard.

Comparative Selectivity Against Class II and IV HDAC Isoforms (e.g., HDAC6)

Beyond Class I, this compound also demonstrates selectivity against Class II and IV HDAC isoforms. Notably, it shows significantly lower inhibitory activity against HDAC6, a prominent Class IIb enzyme. This compound exhibits greater than 100-fold selectivity for HDAC1/2 over HDAC6. medchemexpress.commedchemexpress.commedchemexpress.com An IC50 value of >1000 nM for HDAC6 has been reported. clinisciences.commedchemexpress.com While comprehensive data across all Class II and IV isoforms for this compound is not extensively detailed in the provided information, the reported selectivity against HDAC6 is a key indicator of its preference for Class I HDACs.

The selectivity profile of this compound can be summarized in the following table based on reported IC50 values:

HDAC IsoformIC50 (nM)Selectivity vs. HDAC1/2Source
HDAC113.2- medchemexpress.commedkoo.comclinisciences.commedchemexpress.commedchemexpress.com
HDAC277.2- medchemexpress.commedkoo.comclinisciences.commedchemexpress.commedchemexpress.com
HDAC38908>100-fold lower potency nih.govmedchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com
HDAC6>1000>100-fold lower potency medchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com

Structural Basis of this compound Selectivity (as inferred from SAR studies)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity and selectivity. wikipedia.orggardp.orgcollaborativedrug.com While detailed crystallographic data illustrating this compound bound to specific HDAC isoforms is not provided, inferences about the structural basis of its selectivity can be drawn from SAR studies involving related compounds.

This compound is described as a benzamide-based inhibitor, derived from modifications of the clinically investigated HDAC inhibitor CI-994. nih.govresearchgate.net CI-994 is known to inhibit HDAC1, 2, and 3. google.comgoogleapis.com The introduction of a 4-pyridyl ring substituent at the C-5 position of the aniline (B41778) ring in a CI-994-like scaffold resulted in this compound, leading to potent and selective inhibition of HDAC1 and HDAC2. nih.govresearchgate.net

Conversely, a related compound, BRD3308, which bears a C-4 fluorine substituent, shows preferential inhibition towards HDAC3. researchgate.net This difference in selectivity based on the position and nature of substituents on the aniline ring suggests that these regions of the molecule are critical for interacting with specific residues or structural features within the active sites of different HDAC isoforms. researchgate.net The distinct topography of the "foot pocket" or binding site in HDAC1/2 compared to HDAC3 is likely exploited by the specific substitution pattern of this compound, contributing to its observed selectivity profile. researchgate.net

SAR studies on related benzamide-based HDAC inhibitors have explored variations in different regions of the molecule, including the "cap group" and the "isocyanide region," to optimize solubility and HDAC inhibition. nih.gov These studies highlight the sensitivity of HDAC isoform inhibition to subtle structural changes, reinforcing the idea that the specific chemical architecture of this compound, particularly the 4-pyridinyl substitution, is key to its selective targeting of HDAC1 and HDAC2. nih.gov

Mechanisms of Action of Brd2492 at the Cellular Level

Modulation of Histone Acetylation Status

Histone acetylation is a dynamic process controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Acetylation of lysine (B10760008) residues on histone tails generally leads to a more open chromatin structure, facilitating access for transcriptional machinery and promoting gene expression. Conversely, deacetylation by HDACs results in a more condensed chromatin structure, typically associated with transcriptional repression. BRD2492, as an HDAC inhibitor, influences this balance. bmglabtech.com

Impact on Global and Locus-Specific Histone H3 Acetylation

This compound has been shown to cause an increase in histone H3 acetylation. At a concentration of 5 μM, this compound leads to a steady increase in histone H3 acetylation over a 24-hour period, which is consistent with its role as an HDAC inhibitor researchgate.net. Histone H3 acetylation, particularly at lysine 27 (H3K27ac) and lysine 4 trimethylation (H3K4me3), is associated with active genes, promoters, enhancers, and transcriptional start sites researchgate.net. While this compound is primarily noted for its HDAC1/2 selectivity, the observed increase in H3 acetylation suggests a broader impact on histone modification status influenced by these HDACs.

Relationship between HDAC1/2 Inhibition by this compound and Chromatin Structure

This compound is characterized as a potent and selective inhibitor of HDAC1 and HDAC2, with significantly lower activity against HDAC3 researchgate.netmedchemexpress.eunih.gov. Inhibition of HDAC1 and HDAC2 can alter nucleosomal occupancy, thereby impacting chromatin structure nih.gov. Histone deacetylation by HDACs leads to a compact chromatin structure, making it more difficult for RNA polymerase to access DNA and thus decreasing gene expression bmglabtech.com. By inhibiting HDAC1/2, this compound is expected to promote a more relaxed chromatin state, potentially increasing the accessibility of DNA to transcription factors and the transcriptional machinery. This alteration in chromatin structure is a key mechanism by which HDAC inhibitors influence gene expression bmglabtech.comnih.gov.

Downstream Gene Expression Modulation

The modulation of histone acetylation and the resulting changes in chromatin structure by this compound have direct consequences on gene expression.

Transcriptional Regulation of Target Genes

By inhibiting HDAC1 and HDAC2, this compound influences the transcriptional regulation of target genes. Histone deacetylation by HDACs, including HDAC1 and HDAC2, can directly interact with transcription factors and modulate their activity, leading to altered transcription of genes, including oncogenes and tumor suppressor genes. bmglabtech.com While specific target genes directly regulated by this compound are not exhaustively listed in the provided results, the compound's ability to induce G1 cell cycle arrest in diffuse large B cell lymphoma (DLBCL) cells suggests its impact on genes controlling cell cycle progression. researchgate.netnih.govresearchgate.net For example, in SUDHL8 cells, this compound treatment led to the upregulation of p27, a cell cycle inhibitor, at concentrations of 5 μM and greater. nih.gov This indicates that this compound can influence the expression of genes involved in cell cycle control.

Cellular Biological Consequences of Brd2492 Exposure

Cell Proliferation and Growth Inhibition Studies

BRD2492 has been shown to possess significant antiproliferative capabilities across various cancer cell models. clinisciences.com Its efficacy is particularly noted in breast cancer and lymphoma cell lines, where it disrupts the cellular machinery responsible for unchecked growth.

This compound exhibits potent growth-inhibitory effects against breast cancer cells. clinisciences.com Laboratory studies have quantified this activity, revealing distinct sensitivities between different breast cancer cell lines. For instance, the half-maximal inhibitory concentration (IC50) for this compound was determined to be 1.01 μM in T-47D breast cancer cells and 11.13 μM in MCF-7 cells. medchemexpress.commedchemexpress.com This demonstrates a differential antiproliferative impact on these cell lines.

In the context of hematologic malignancies, this compound has been shown to markedly suppress the growth of lymphoma and leukemia cells. researchgate.net This suggests a broader potential for its application in treating various types of cancers characterized by rapid cell proliferation.

Table 1: Antiproliferative Activity of this compound in Specific Cancer Cell Lines

Cell Line Cancer Type IC50 Value (μM) Reference
T-47D Breast Cancer 1.01 medchemexpress.commedchemexpress.com
MCF-7 Breast Cancer 11.13 medchemexpress.commedchemexpress.com
Lymphoma Cells Lymphoma Growth Suppression Observed researchgate.net

The primary mechanism by which this compound suppresses cancer cell growth is through the induction of cell cycle arrest. researchgate.net The cell cycle is a series of events that take place in a cell as it grows and divides. By halting this process, this compound prevents cancer cells from multiplying.

Specifically, in Diffuse Large B-cell Lymphoma (DLBCL) cells, treatment with this compound leads to an arrest in the G1 phase of the cell cycle. researchgate.net This G1 checkpoint is a critical juncture where the cell commits to division; blocking it effectively stops proliferation. This effect was notably independent of the cells' sensitivity to another HDAC inhibitor, belinostat (B1667918), suggesting a distinct and robust mechanism of action for this compound. researchgate.net

Induction of Apoptosis and Cell Death Pathways

Beyond simply stopping cell growth, this compound actively promotes cell death through apoptosis, a natural and controlled process of programmed cell death.

Research confirms that this compound is a potent inducer of apoptosis in various cancer cell lines. clinisciences.com This apoptotic induction has been observed in both breast cancer and lymphoma/leukemia cells following treatment with the compound. clinisciences.comresearchgate.net The initiation of apoptosis is a crucial therapeutic outcome, as it leads to the elimination of malignant cells.

A significant challenge in cancer therapy is the development of resistance to apoptosis, which allows cancer cells to survive treatment. nih.gov While direct studies detailing this compound's specific role in overcoming established apoptosis resistance are not extensively reported, its mechanism of action as an HDAC inhibitor is relevant. HDAC inhibitors, as a class, can re-sensitize resistant cancer cells to apoptosis-inducing agents. nih.gov They can modulate the expression of proteins involved in the apoptotic pathways, such as those in the Bcl-2 family, potentially lowering the threshold for cell death. nih.gov Given that this compound causes G1 arrest and promotes apoptosis in lymphoma cells that are resistant to other treatments like belinostat, it suggests a potential to circumvent certain resistance mechanisms. researchgate.net

Effects on Cell Differentiation Processes (if reported in preclinical studies)

Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. In some cancers, like acute myeloid leukemia (AML), this process is blocked, leading to an accumulation of immature blast cells. haematologica.org Therapies that can induce differentiation represent a valuable treatment strategy. haematologica.org

While preclinical studies have shown that other HDAC inhibitors can induce differentiation in certain leukemia models, specific reports on the effects of this compound on cell differentiation processes are not available in the reviewed literature. haematologica.org The therapeutic potential of inducing differentiation has been explored with other classes of drugs, such as BET bromodomain inhibitors, in MLL-rearranged AML cell lines. haematologica.org However, further research is required to determine if this compound shares this capability.

Modulation of Cellular Senescence

Exposure to the selective histone deacetylase (HDAC) 1 and 2 inhibitor, this compound, is anticipated to modulate cellular senescence, a state of irreversible cell cycle arrest. This modulation is inferred from the well-documented role of HDAC1 and HDAC2 in regulating the expression of genes that control cell cycle progression and senescence.

Research has demonstrated that the inhibition of HDAC1 and HDAC2 is a key mechanism for inducing a senescence-like phenotype in various cell types. This is primarily achieved through the epigenetic regulation of critical cell cycle inhibitors. The combined deletion or inhibition of both HDAC1 and HDAC2 has been shown to result in a G1 cell cycle arrest that resembles senescence. nih.gov This arrest is often accompanied by an increase in senescence-associated β-galactosidase (SA-β-gal) activity, a widely used biomarker for senescent cells. nih.gov In mouse embryonic fibroblasts (MEFs), the simultaneous loss of both Hdac1 and Hdac2 led to a significant increase in SA-β-gal positive cells, with up to 80% of the double knockout cells staining positive. nih.gov

The induction of senescence by HDAC1/2 inhibition is closely linked to the upregulation of cyclin-dependent kinase inhibitors (CKIs), particularly p21WAF1/CIP1. HDAC inhibitors have been shown to increase the expression of p21WAF1, a key regulator of cell cycle arrest, in some cases by more than 3-fold. nih.gov For instance, treatment of T24 bladder carcinoma cells with the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) resulted in up to a 9-fold increase in p21WAF1 mRNA and protein levels. nih.gov This upregulation is often a consequence of increased histone acetylation at the p21 promoter, leading to a more open chromatin structure and enhanced transcription. nih.govpnas.org Studies have shown that the inhibition of HDAC1 is particularly crucial for this effect. pnas.org

Furthermore, the inhibition of HDAC1 and HDAC2 can also influence the p16INK4a pathway, another critical regulator of cellular senescence. While some studies show that HDAC1/2 inhibition can induce senescence without upregulating p16INK4a aging-us.com, other research indicates that HDACs, including HDAC1 and HDAC2, are involved in repressing the p16INK4a promoter. researchgate.net The knockdown of HDAC1 and HDAC2 has been linked to an increase in the expression of p16INK4A. glpbio.com

The following tables summarize the inhibitory activity of this compound and the effects of HDAC1/2 inhibition on markers of cellular senescence as reported in various studies.

Table 1: Inhibitory Activity of this compound

CompoundTargetIC₅₀ (nM)Selectivity
This compoundHDAC113.2>100-fold over HDAC3 and HDAC6
HDAC277.2
Data sourced from MedchemExpress. medchemexpress.com

Table 2: Research Findings on the Impact of HDAC1/2 Inhibition on Cellular Senescence Markers

Experimental ModelTreatment/ConditionMarkerObservationReference
Mouse Embryonic Fibroblasts (MEFs)Combined deletion of Hdac1 and Hdac2SA-β-galactosidaseUp to 80% of cells stained positive nih.gov
Human Mesenchymal Stem Cells (hMSCs)Inhibition of HDAC1 and HDAC2SA-β-galactosidaseIncreased positive staining researchgate.net
Human Mesenchymal Stem Cells (hMSCs)Inhibition of HDAC1 and HDAC2p16INK4AIncreased expression researchgate.net
Human Umbilical Cord Blood-derived Multipotent Stem Cells (hUCB-MSCs)Inhibition of HDAC1 and HDAC2p21CIP1/WAF1Significantly increased expression glpbio.com
Human Umbilical Cord Blood-derived Multipotent Stem Cells (hUCB-MSCs)Inhibition of HDAC1 and HDAC2p16INK4ASignificantly increased expression glpbio.com
T24 Bladder Carcinoma CellsSAHA (HDAC inhibitor) treatmentp21WAF1 mRNA and proteinUp to 9-fold increase nih.gov
MDA-MB231 Mammary Tumor CellsTSA (HDAC inhibitor) treatmentp21 mRNA>3-fold increase nih.gov
H1299 Lung Carcinoma CellsTSA (HDAC inhibitor) treatmentp21WAF1/CIP1>5-fold increase in gene expression snmjournals.org

Preclinical Biological Evaluation of Brd2492 in Disease Models

In Vitro Disease Models

Cancer Cell Lines (e.g., Diffuse Large B-cell Lymphoma (DLBCL), Breast Cancer)

BRD2492 has been identified as a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. Its activity has been evaluated in various cancer cell lines, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL) and breast cancer, to determine its potential as a therapeutic agent.

Research into the cellular responses to HDAC inhibitors has revealed distinct sensitivity and resistance profiles for this compound in different cancer cell lines. As a highly selective inhibitor of HDAC1 and HDAC2, this compound's effects are primarily linked to the functions of these two enzymes in cancer cell proliferation and survival.

In the context of Diffuse Large B-cell Lymphoma (DLBCL) , studies have shown that this compound can induce a G1 cell cycle arrest. This effect was observed in both pan-HDAC inhibitor (HDACi) sensitive and resistant DLBCL cell lines nih.govsemanticscholar.org. For instance, in belinostat-resistant SUDHL8 cells, treatment with this compound led to a dose-dependent increase in the proportion of cells in the G1 phase of the cell cycle semanticscholar.org. This suggests that the mechanism of action of this compound, through specific inhibition of HDAC1 and HDAC2, can overcome certain resistance mechanisms that affect pan-HDAC inhibitors. The ability of this compound to halt cell cycle progression in resistant phenotypes indicates that specific inhibition of HDAC1 and HDAC2 may be a viable strategy for a subset of DLBCL that does not respond to broader-spectrum HDAC inhibitors nih.gov.

In breast cancer models, this compound has demonstrated inhibitory effects on cell growth. The sensitivity to the compound varies between different breast cancer cell lines. For example, this compound inhibits the growth of the T-47D and MCF-7 breast cancer cell lines with IC50 values of 1.01 μM and 11.13 μM, respectively. The more than tenfold difference in IC50 values between these two cell lines highlights a varied sensitivity to this compound within breast cancer subtypes.

Interactive Data Table: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeObserved EffectIC50 / Measurement
SUDHL8DLBCLG1 Cell Cycle ArrestDose-dependent
SUDHL4DLBCLG1 Cell Cycle ArrestNot specified
T-47DBreast CancerGrowth Inhibition1.01 μM
MCF-7Breast CancerGrowth Inhibition11.13 μM

Following a comprehensive review of the available scientific literature, no preclinical data were found regarding the synergistic effects of this compound in combination with other therapeutic agents in cancer cell models.

β-Cell Pathobiology and Protection in Diabetes Models

A thorough search of scientific databases and literature revealed no available preclinical studies on the effects of this compound on β-cell pathobiology or its potential protective roles in in vitro models of diabetes.

No published research could be identified that investigates the role of this compound in the attenuation of apoptosis in pancreatic β-cells.

There is currently no available data from preclinical studies to describe the impact of this compound on functional insulin release in β-cell models.

Preclinical Biological Evaluation of this compound in In Vivo Animal Models

The preclinical assessment of this compound in various animal models has been instrumental in delineating the specific biological roles of histone deacetylase 1 (HDAC1) and HDAC2 inhibition. These studies often use a comparative approach, contrasting the effects of this compound with inhibitors targeting other HDAC isoforms, thereby providing critical insights into the therapeutic potential and specific pathways modulated by HDAC1/2.

Efficacy in Xenograft Models of Cancer (e.g., Lymphoma PDX models)

The evaluation of this compound in the context of cancer, particularly in lymphoma, has revealed that selective inhibition of HDAC1 and HDAC2 leads to distinct cellular outcomes compared to broader-acting or other isoform-selective HDAC inhibitors. In cellular models of Diffuse Large B-cell Lymphoma (DLBCL), treatment with this compound, a highly selective inhibitor of HDAC1 and HDAC2, results in a G1 cell cycle arrest. nih.gov This effect was observed in both pan-HDAC inhibitor-sensitive and resistant cell lines, suggesting that the inhibition of HDAC1/2 is sufficient to halt cell proliferation but not necessarily to induce cell death. nih.gov

While direct studies detailing the standalone efficacy of this compound in reducing tumor burden in patient-derived xenograft (PDX) models are limited, its pharmacological profile is critical for interpreting the results from inhibitors that target other HDACs, such as the HDAC3-selective inhibitor BRD3308. In multiple DLBCL PDX models, treatment with the HDAC3 inhibitor BRD3308 has been shown to significantly reduce tumor growth. biorxiv.org This potent anti-tumor activity is linked to the induction of apoptosis and restoration of immune surveillance pathways, effects not primarily associated with the G1 arrest induced by this compound. aacrjournals.orgnih.gov The research collectively suggests that while HDAC1/2 inhibition can control proliferation, the efficient targeting of HDAC3 is required to elicit cytotoxicity in these lymphoma models. nih.govnih.gov

Lymphoma PDX ModelTreatment CompoundPrimary TargetObserved In Vivo Effect
NY-DR2 (DLBCL)BRD3308HDAC3Significant reduction in tumor growth biorxiv.org
DANA (DLBCL)BRD3308HDAC3Significant reduction in tumor growth biorxiv.org
TONY (DLBCL)BRD3308HDAC3Significant reduction in tumor growth biorxiv.org
DLBCL Models (General)This compoundHDAC1/HDAC2Associated with G1 cell cycle arrest in vitro nih.gov

Effects in Preclinical Animal Models of Metabolic Disorders (e.g., diabetes)

In the study of metabolic disorders such as diabetes, this compound has served as a crucial pharmacological tool to dissect the roles of different HDAC isoforms. Research has focused on protecting pancreatic β-cells from damage and dysfunction, which is a key factor in the progression of diabetes. researchgate.netmdpi.com

Studies using isochemogenic sets of inhibitors, including the HDAC1/2-selective this compound and the HDAC3-selective BRD3308, have demonstrated that the inhibition of HDAC3, not HDAC1 or HDAC2, is responsible for the protection of β-cells. researchgate.netmdpi.com In animal models of diabetes, the selective inhibition of HDAC3 with BRD3308 was shown to protect pancreatic β-cells from cytokine-induced apoptosis and improve insulin secretion and glycemia. researchgate.netmdpi.com Conversely, the inhibition of HDAC1 and HDAC2 with compounds like this compound did not confer these protective effects and has been associated with mechanism-based toxicities in other cell types, such as megakaryocytes. researchgate.net These findings highlight HDAC3 as the key therapeutic target for β-cell protection in the context of diabetes. researchgate.netmdpi.com

CompoundHDAC SelectivityEffect on Pancreatic β-Cells in Diabetes ModelsImpact on Glycemia/Insulin Secretion
BRD3308HDAC3-selectiveProtects against cytokine-induced apoptosis researchgate.netImproves glycemia and insulin release researchgate.netmdpi.com
This compoundHDAC1/2-selectiveNot associated with β-cell protection researchgate.netmdpi.comNot associated with therapeutic benefit researchgate.netmdpi.com

Comparative Analysis with Other HDAC Inhibitors in Animal Models (e.g., BRD3308)

The distinct biological outcomes of treating animal models with this compound versus the structurally related but HDAC3-selective inhibitor BRD3308 underscore the importance of isoform selectivity. This compound is a potent inhibitor of HDAC1 and HDAC2, while BRD3308 exhibits selectivity for HDAC3. researchgate.netnih.gov This pairing has allowed researchers to attribute specific in vivo effects to the inhibition of either the HDAC1/2 pair or HDAC3.

In oncology, specifically in lymphoma models, this comparison has been stark. Inhibition of HDAC1/2 by this compound leads to cytostatic effects, namely G1 arrest, whereas inhibition of HDAC3 by BRD3308 leads to cytotoxic effects, including apoptosis and reactivation of anti-tumor immune responses. aacrjournals.orgnih.gov In vivo studies in DLBCL xenograft models showed that BRD3308 effectively reduced tumor burden, highlighting HDAC3 as a critical target for achieving a therapeutic response in this malignancy. biorxiv.org

In the context of metabolic disease, the comparative analysis has been equally informative. In animal models of type 2 diabetes, BRD3308 treatment led to improved hyperglycemia and higher circulating insulin levels, with pancreatic insulin content also being significantly higher. researchgate.net This therapeutic benefit was linked directly to HDAC3 inhibition. The use of this compound in comparative assays helped confirm that these β-cell protective effects were specific to the inhibition of HDAC3 and not a general consequence of class I HDAC inhibition. researchgate.netmdpi.com

FeatureThis compoundBRD3308
Primary HDAC TargetsHDAC1, HDAC2 researchgate.netHDAC3 researchgate.net
Effect in Lymphoma ModelsG1 cell cycle arrest nih.govCytotoxicity, tumor growth reduction, immune surveillance activation biorxiv.orgaacrjournals.org
Effect in Diabetes ModelsNot associated with therapeutic benefit mdpi.comProtects β-cells, improves glycemia and insulin secretion researchgate.netmdpi.com

Structure Activity Relationship Sar and Rational Design of Brd2492 Analogs

Design Principles Leading to BRD2492 Development

The development of this compound was guided by rational design principles, building upon the structural framework of existing HDAC inhibitors. Rational design in chemical biology involves creating new molecules with specific functionalities by predicting how structural features will influence behavior through physical models. wikipedia.org In the case of this compound, this involved making calculated variations on a known structure to achieve a desired biological profile, specifically modulated HDAC isoform selectivity. researchgate.net

Comparison of this compound with Parent Compounds (e.g., CI-994/Tacedinaline)

This compound was developed as an analog of the clinically investigated histone deacetylase inhibitor CI-994, also known as Tacedinaline (B1681204). researchgate.netresearchgate.netselleckchem.com Tacedinaline is characterized as a selective class I HDAC inhibitor, showing potency against HDAC1, HDAC2, and HDAC3, with IC₅₀ values typically in the low micromolar or sub-micromolar range for these isoforms. selleckchem.com

In contrast, this compound demonstrates a distinct selectivity profile. It is reported as a potent and selective inhibitor of HDAC1 and HDAC2, with significantly lower potency against HDAC3. Specifically, this compound exhibits IC₅₀ values of 2 nmol/L for HDAC1 and 19 nmol/L for HDAC2, while its IC₅₀ against HDAC3 is considerably higher at 2080 nmol/L. researchgate.netresearchgate.net This represents greater than 100-fold selectivity for HDAC1/2 over HDAC3. arizona.edu

The difference in activity and selectivity between this compound and its parent compound, Tacedinaline (CI-994), highlights how targeted structural modifications can lead to altered biological profiles.

Here is a comparison of the IC₅₀ values:

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)
Tacedinaline (CI-994)900 selleckchem.com900 selleckchem.com1200 selleckchem.com
This compound2 researchgate.netresearchgate.net19 researchgate.netresearchgate.net2080 researchgate.netresearchgate.net

Influence of Structural Modifications on Isoform Selectivity

The differential isoform selectivity observed between this compound and Tacedinaline, as well as other Tacedinaline derivatives like BRD3308, provides key insights into the influence of structural modifications. This compound was generated by introducing a 4-pyridyl ring substituent at the C-5 position of Tacedinaline. researchgate.netresearchgate.net This specific modification resulted in a compound with preferential inhibitory activity towards HDAC1 and HDAC2. researchgate.netresearchgate.net

In contrast, BRD3308, another analog derived from Tacedinaline, features a 4-fluorine substituent at the C-4 position. researchgate.netresearchgate.net This seemingly minor structural change leads to a compound with a markedly different selectivity profile, showing more than 17-fold selectivity for HDAC3 compared to HDAC1/2. researchgate.netresearchgate.net The fact that these two derivatives, with modifications at different positions (C-5 in this compound and C-4 in BRD3308), exhibit preferential inhibition towards distinct HDAC isoforms underscores the subtle yet significant impact of substituent identity and position on the interaction with the different HDAC active sites or surrounding pockets. researchgate.net This suggests distinct topographical features within the binding sites of HDAC1/2 and HDAC3 that are exploited by these differential substitutions. researchgate.net

Strategies for Lead Optimization and Analogue Synthesis

The development of this compound from Tacedinaline exemplifies strategies used in lead optimization and analogue synthesis in medicinal chemistry. Lead optimization involves refining the structure of a lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce toxicity. nih.gov Analogue synthesis is a key part of this process, where a series of structurally related compounds are created to explore the effect of systematic modifications on biological activity. googleapis.comresearchgate.netresearchgate.net

In the case of this compound, Tacedinaline served as a starting point or lead compound. By rationally designing and synthesizing analogues with specific structural changes, such as the introduction of the 4-pyridyl ring at the C-5 position, researchers were able to identify compounds with altered and potentially improved selectivity profiles, as seen with this compound's HDAC1/2 selectivity. This iterative process of structural modification and biological evaluation is fundamental to discovering compounds with desired therapeutic properties.

Brd2492 As a Research Tool in Epigenetics and Cell Biology

Utility in Dissecting Specific HDAC1/2-Mediated Biological Processes

The primary utility of BRD2492 as a research tool lies in its ability to selectively inhibit HDAC1 and HDAC2, which are often found together in major co-repressor complexes like Sin3, NuRD, and CoREST. By inhibiting these specific enzymes, researchers can dissect their roles in various cellular processes, most notably cell cycle progression.

A key research finding highlighting the utility of this compound comes from studies on Diffuse Large B-cell Lymphoma (DLBCL). In this context, treatment with this compound was shown to induce a G1 cell cycle arrest in both pan-HDAC inhibitor (HDACi) sensitive and resistant DLBCL cell lines. This finding is significant as it isolates a specific consequence of HDAC1/2 inhibition—the halting of the cell cycle in the G1 phase—independent of the broader effects seen with pan-HDACi that target multiple HDAC isoforms. The ability of this compound to elicit this response in both sensitive and resistant cells underscores that the G1 arrest is a direct result of targeting the HDAC1/2-mediated pathway.

This selective effect on the cell cycle helps to delineate the specific functions of HDAC1 and HDAC2 in regulating cell proliferation. The G1 arrest observed with this compound treatment is consistent with the phenotype seen in genetic knockout studies of HDAC1 and HDAC2 in B cells, further validating its use as a chemical probe to study these specific biological processes. By comparing the cellular outcomes of this compound with those of inhibitors targeting other HDACs, such as the HDAC3-selective inhibitor RGFP966, researchers can effectively parse the distinct contributions of these enzymes to cellular homeostasis and disease states.

Cell LineHDACi SensitivityEffect of this compound TreatmentBiological Process Implicated
SUDHL8ResistantG1 Cell Cycle ArrestHDAC1/2-mediated cell cycle progression
SUDHL4ResistantG1 Cell Cycle ArrestHDAC1/2-mediated cell cycle progression

Application in Studies of Epigenetic Drug Resistance Mechanisms

The selective nature of this compound also makes it a valuable tool for investigating the mechanisms of epigenetic drug resistance. In the study of DLBCL, it was observed that resistance to pan-HDAC inhibitors is often characterized by a reversible growth arrest, while sensitivity is associated with mitotic arrest and apoptosis. The fact that this compound induces a G1 arrest, which is consistent with the resistant phenotype, provides insight into the underlying resistance mechanisms.

By using this compound, researchers can demonstrate that the specific inhibition of HDAC1 and HDAC2 is not sufficient to induce the cytotoxic effects seen in sensitive cells treated with pan-HDACi. This suggests that resistance to these broader-acting drugs may be linked to the failure to effectively inhibit other HDAC isoforms, such as HDAC3. In essence, this compound allows for the deconvolution of the cellular responses to the inhibition of different HDACs. This helps to formulate hypotheses about how cancer cells evade the therapeutic effects of pan-HDACi. For instance, the differential response to this compound versus an HDAC3-selective inhibitor in resistant cell lines points towards a model where HDAC3 inhibition is critical for inducing cell death, and resistance may arise from cellular mechanisms that protect HDAC3 from inhibition by pan-HDACi.

Therefore, this compound can be applied to screen for vulnerabilities in resistant cell populations and to better understand the epigenetic rewiring that allows cancer cells to survive treatment with less selective epigenetic drugs.

Use in Functional Genomics and Proteomics Studies

While the high selectivity of this compound makes it an ideal candidate for functional genomics and proteomics studies aimed at elucidating the specific downstream effects of HDAC1/2 inhibition, there is currently a lack of publicly available research that has explicitly utilized this compound in such a context.

In principle, this compound could be used to treat cell lines, followed by large-scale analysis of changes in gene expression (transcriptomics) or protein abundance (proteomics). For example, researchers could perform RNA-sequencing (RNA-seq) on cells treated with this compound to identify the specific set of genes that are up- or down-regulated as a direct consequence of HDAC1/2 inhibition. This would provide a global view of the transcriptional networks controlled by these enzymes.

Similarly, quantitative mass spectrometry-based proteomics could be employed to analyze how the cellular proteome changes in response to this compound treatment. This could reveal downstream protein targets and cellular pathways that are modulated by HDAC1/2 activity, offering a more functional perspective on the biological roles of these enzymes. Such studies would be invaluable for a deeper understanding of the specific cellular functions of HDAC1 and HDAC2 and could uncover novel therapeutic targets. However, to date, specific studies detailing the application of this compound in these high-throughput "omics" approaches have not been prominently reported in the scientific literature.

Future Research Directions and Therapeutic Implications Preclinical Focus

Elucidation of Novel BRD2492-Mediated Molecular Targets and Pathways

This compound is established as a potent and selective inhibitor of HDAC1 and HDAC2, with significantly less activity against other isoforms like HDAC3 and HDAC6. medchemexpress.commedchemexpress.com Its selectivity is attributed to the presence of a C-5 4-pyridyl substituent, which interacts favorably with the larger "foot pocket" characteristic of the HDAC1 and HDAC2 enzymes, a feature distinct from the smaller pocket found in HDAC3. researchgate.netnih.gov

The primary molecular consequence of HDAC1/2 inhibition by this compound observed in preclinical cancer models is the induction of cell cycle arrest. nih.gov Specifically, in studies involving Diffuse Large B-cell Lymphoma (DLBCL) cell lines, treatment with this compound led to a halt in the G1 phase of the cell cycle. nih.govresearchgate.net This effect was observed in both pan-HDAC inhibitor-sensitive and resistant cell lines, suggesting a distinct mechanism of action compared to broader-spectrum inhibitors. nih.gov

Future investigations are needed to uncover other molecular pathways modulated by this compound. Given that HDAC1 and HDAC2 are core components of several transcriptional repressor complexes (e.g., Sin3, NuRD, CoREST), their inhibition by this compound likely alters the expression of a wide array of genes beyond those directly controlling the cell cycle. Research could focus on identifying novel downstream gene targets and non-histone protein substrates whose acetylation status is altered by this compound, potentially revealing new therapeutic vulnerabilities in cancer and other diseases.

Investigation of this compound in Additional Preclinical Disease Models (e.g., chronic inflammation, neurodegenerative disorders, viral infections)

While current research on this compound has centered on oncology, particularly breast cancer and lymphoma, the fundamental roles of its targets, HDAC1 and HDAC2, suggest its potential utility across a wider spectrum of diseases. medchemexpress.commedchemexpress.comresearchgate.net HDACs are known to be involved in the pathophysiology of chronic inflammation, neurodegenerative disorders, and various viral infections. nih.govresearchgate.net

Future preclinical studies should therefore explore the efficacy of this compound in models of these diseases. For instance, given the role of HDACs in regulating inflammatory gene expression, this compound could be tested in models of autoimmune or inflammatory conditions. nih.govresearchgate.net Similarly, as HDAC dysfunction has been linked to neurodegeneration, investigating this compound in preclinical models of conditions like Huntington's or Alzheimer's disease is a logical next step. researchgate.net The involvement of HDACs in the lifecycle of viruses like HIV also presents a rationale for evaluating this compound in preclinical models of viral infection. nih.govresearchgate.net Such studies would be crucial in determining if the selective inhibition of HDAC1/2 can yield therapeutic benefits while potentially avoiding toxicities associated with pan-HDAC inhibitors.

Development of Next-Generation Isoform-Selective HDAC Inhibitors based on this compound Scaffold

The development of this compound itself provides a blueprint for creating next-generation, highly selective HDAC inhibitors. researchgate.netnih.gov this compound was derived from the tacedinaline (B1681204) (CI-994) scaffold; the addition of a 4-pyridyl substituent at the C-5 position was key to achieving its HDAC1/2 selectivity. researchgate.net Conversely, a different modification to the same core structure—a fluorine atom at C-4—yielded BRD3308, a selective HDAC3 inhibitor. researchgate.netnih.govmdpi.com

This demonstrates that the o-aminoanilide scaffold of this compound is a versatile platform for medicinal chemistry efforts. Future research can build upon this by systematically modifying the cap group and linker regions to further enhance potency and fine-tune selectivity. By exploiting the distinct topographies of the catalytic sites among different HDAC isoforms, novel analogues could be designed to:

Increase selectivity for HDAC1 over HDAC2, or vice versa.

Generate dual-specificity inhibitors targeting HDACs and other relevant proteins.

Improve pharmacokinetic and pharmacodynamic properties for better in vivo performance.

These efforts will be critical for developing compounds with superior therapeutic windows, moving beyond the limitations of first-generation pan-HDAC inhibitors. researchgate.net

Combination Strategies with Other Preclinical Therapeutic Agents

A promising direction for future preclinical research is the evaluation of this compound in combination with other therapeutic agents. In oncology, combining epigenetic modulators with standard chemotherapies or targeted agents often leads to synergistic effects. Preclinical studies in DLBCL have shown that combining the pan-HDAC inhibitor belinostat (B1667918) with microtubule-targeting drugs like paclitaxel (B517696) can overcome drug resistance. nih.gov This provides a strong rationale for exploring similar combinations with the more selective this compound, which could potentially achieve synergy with fewer off-target effects.

Furthermore, the field of immuno-oncology presents significant opportunities. While selective HDAC3 inhibition has been shown to enhance anti-tumor immunity, the role of HDAC1/2 inhibition is less clear but warrants investigation. aacrjournals.org Preclinical studies could combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to assess whether targeting HDAC1/2 can sensitize tumors to immunotherapy. aacrjournals.org A patent application has also listed this compound in combination with other compounds, suggesting active exploration of novel therapeutic pairings. googleapis.com

Exploration of this compound’s Role in Immunomodulation in Preclinical Settings

The interplay between HDACs and the immune system is complex and isoform-specific. Preclinical studies have begun to dissect these roles, using selective inhibitors like this compound as critical tools. In lymphoma models, selective inhibition of HDAC3 was found to restore immune surveillance by upregulating antigen presentation genes (e.g., MHC class II components) that are repressed by the BCL6-HDAC3 complex. aacrjournals.org

In these same studies, this compound, as a selective HDAC1/2 inhibitor, did not produce the same effect on the expression of these immune-related genes. aacrjournals.org This finding is crucial as it helps to define the specific immunomodulatory functions of HDAC3 versus HDAC1/2. While this suggests this compound does not directly enhance antigen presentation in the same manner as HDAC3 inhibitors, it raises new questions for future research. It is possible that HDAC1/2 inhibition by this compound has distinct effects on other immune cell populations or pathways. Future preclinical work should explore this compound's impact on T-cell function, macrophage polarization, and cytokine production to build a comprehensive understanding of its immunomodulatory profile. nih.gov

Q & A

Q. What tools validate this compound’s computational docking predictions against HDAC1/2?

  • Pipeline :
  • Molecular docking : AutoDock Vina with HDAC1 crystal structure (PDB: 4BKX).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • Experimental correlation : Compare docking scores with enzymatic inhibition data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD2492
Reactant of Route 2
Reactant of Route 2
BRD2492

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.